Flavin mononucleotide semiquinone radical
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Overview
Description
FMNH(.) is a flavin mononucleotide. It is a conjugate acid of a FMNH(.)(2-).
Scientific Research Applications
Kinetics and Thermodynamics
- Kinetics of Autoxidation : The kinetics and thermodynamics of the autoxidation of reduced flavin mononucleotide (FMN) were studied, revealing the rate constant of autoxidation of the free flavin mononucleotide semiquinone radical (Lind & Merényi, 1990).
Composition and Properties
- Compound Composition : Research on the equilibrium mixtures of FMN and reduced FMN showed the major component as a species absorbing at 900 millimicrons, indicating the presence of another radical species, a complex between the semiquinone and FMNH2 (Gibson, Massey, & Atherton, 1962).
Electronic Structure
- 13C Hyperfine Coupling Constants : The electronic structure of flavin semiquinone radicals was investigated using photo-CIDNP spectroscopy, providing insights into the spin density distribution in free flavin radicals (Pompe et al., 2022).
Photogalvanic Effect
- Hydrogen Production : A photogalvanic cell utilizing FMN-EDTA system produced hydrogen, with the semiquinone radical proposed as the key species exhibiting photogalvanic effect (Yamase, 1981).
Redox Reactions
- Redox Potentials : A study recalculated the redox potentials for flavin mononucleotide, providing values at different pH levels and discussing the semiquinone formation constant (Mayhew, 1999).
Radical Detection and Imaging
- Transient Radicals Imaging : Transient optical absorption detection imaging was used to study short-lived radicals generated in the photoexcitation of FAD in aqueous solution, demonstrating the potential for probing biological magnetoreception (Beardmore, Antill, & Woodward, 2015).
Properties
Molecular Formula |
C17H22N4O9P |
---|---|
Molecular Weight |
457.4 g/mol |
InChI |
InChI=1S/C17H22N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H2,27,28,29)(H2,19,20,25,26)/t11-,12+,14-/m0/s1 |
InChI Key |
QRMADBXCFSIJKL-SCRDCRAPSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=C([N]2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=C([N]2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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